molecular formula C22H18ClFN4O4 B2965745 N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261014-41-8

N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2965745
CAS RN: 1261014-41-8
M. Wt: 456.86
InChI Key: MRZNVSSJLDKLCO-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C22H18ClFN4O4 and its molecular weight is 456.86. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed for radiolabeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), have been explored. These compounds, such as DPA-714, are selective ligands for the translocator protein (18 kDa), indicating potential applications in neuroimaging and the study of neuroinflammatory processes in various diseases (Dollé et al., 2008).

Antimicrobial Properties

Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has demonstrated significant anti-inflammatory activity. Such compounds, developed through a series of chemical reactions and confirmed via spectroscopic methods, show promise in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Photovoltaic and Ligand-Protein Interaction Studies

Benzothiazolinone acetamide analogs have been synthesized and studied for their photochemical and thermochemical modeling to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity and molecular docking studies indicate potential for various biomedical applications (Mary et al., 2020).

Antimicrobial Agent Synthesis

The synthesis and evaluation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, modified with fluorine-substituted phenyl acetamide derivatives, have shown promising antimicrobial properties. These compounds exhibit significant potency against a broad panel of bacterial and fungal strains, highlighting the role of fluorine atoms in enhancing antimicrobial properties (Parikh & Joshi, 2014).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O4/c1-30-18-11-19(31-2)16(10-15(18)23)25-20(29)12-28-9-3-4-17(28)22-26-21(27-32-22)13-5-7-14(24)8-6-13/h3-11H,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZNVSSJLDKLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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